tert-Butyl 4-(aminomethyl)-4-(4-methoxybenzyl)piperidine-1-carboxylate
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Overview
Description
Tert-Butyl 4-(aminomethyl)-4-(4-methoxybenzyl)piperidine-1-carboxylate: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, an aminomethyl group, and a methoxybenzyl group, making it a versatile intermediate for synthesizing other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(aminomethyl)-4-(4-methoxybenzyl)piperidine-1-carboxylate typically involves multiple steps:
Piperidine Derivation: : Starting with piperidine, the compound undergoes functionalization to introduce the aminomethyl group.
Benzyl Group Addition: : The 4-methoxybenzyl group is introduced through a benzyl halide intermediate.
Industrial Production Methods
In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for efficiency and yield. This includes the use of catalysts, controlled temperatures, and purification techniques to ensure the final product's purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the aminomethyl group to an amine oxide.
Reduction: : Reducing the piperidine ring or other functional groups.
Substitution: : Replacing the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of amine oxides.
Reduction: : Formation of reduced derivatives of the piperidine ring.
Substitution: : Formation of derivatives with different substituents on the benzyl group.
Scientific Research Applications
Tert-Butyl 4-(aminomethyl)-4-(4-methoxybenzyl)piperidine-1-carboxylate: has several scientific research applications:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its therapeutic potential in drug development.
Industry: : Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes or receptors, while the methoxybenzyl group may influence the compound's binding affinity and specificity.
Comparison with Similar Compounds
Tert-Butyl 4-(aminomethyl)-4-(4-methoxybenzyl)piperidine-1-carboxylate: is unique due to its specific structural features. Similar compounds include:
Tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate: : Lacks the methoxybenzyl group.
Tert-Butyl 4-(4-methoxybenzyl)piperidine-1-carboxylate: : Lacks the aminomethyl group.
4-(Aminomethyl)benzylpiperidine: : Different functional groups and positions.
This compound .
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-[(4-methoxyphenyl)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-18(2,3)24-17(22)21-11-9-19(14-20,10-12-21)13-15-5-7-16(23-4)8-6-15/h5-8H,9-14,20H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOBCIDVHPSSIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)OC)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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